DPPH Radical Scavenging: 5f vs. Other Active Analogues (5c, 5d, 5g)
In the DPPH radical scavenging assay, compound 5f achieved an IC50 of 80.33 μM, which represents the lower boundary (i.e., highest potency) of the active-compound range 80.33–99.04 μM observed for analogues 5c, 5d, 5f, and 5g. The remaining series members (5a, 5b, 5e, 5h–l) exhibited IC50 values above 99 μM or negligible activity. The unsubstituted parent 5a and electron-withdrawing analogues 5h–l are essentially inactive in this assay. [1]
| Evidence Dimension | DPPH radical scavenging (IC50) |
|---|---|
| Target Compound Data | 80.33 μM (Compound 5f) |
| Comparator Or Baseline | Active-analogue range: 80.33–99.04 μM (5c, 5d, 5g); Inactive series members (5a, 5h–l) > 99.04 μM |
| Quantified Difference | 5f achieves the lowest IC50 within the active series; at least 19% more potent than the weakest active analogue (5g at ~99.04 μM). |
| Conditions | DPPH radical scavenging assay; in vitro; endpoint IC50 determination. |
Why This Matters
For procurement, selecting 5f ensures maximal DPPH scavenging potency within this compound class, avoiding the activity drop observed with electron-withdrawing or unsubstituted analogues.
- [1] M.S. Raghu, K. Yogesh Kumar, M.K. Prashanth, V.S. Anusuya Devi, Fahd Alharethy, Byong-Hun Jeon. Synthesis, enzyme inhibition and molecular docking studies of pyrazolo[1,5-a][1,3,5] triazine derivatives as potential antioxidant agents. Journal of Molecular Structure, 2023, 1294, 136332. View Source
